molecular formula C8H10BrNO B13243289 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole

Cat. No.: B13243289
M. Wt: 216.07 g/mol
InChI Key: NVUZLBVHHWSEAR-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole is a heterocyclic organic compound that features a bromomethyl group attached to an oxazole ring, which is further substituted with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole typically involves the bromomethylation of a precursor oxazole compound. One common method includes the reaction of the oxazole with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromomethylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxazole ring or the bromomethyl group can lead to different structural modifications.

Common Reagents and Conditions

    Substitution: Typical reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated oxazole.

Scientific Research Applications

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound can be used to study the effects of bromomethyl groups on biological systems and to develop new bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Bromomethyl)-2-cyclobutyl-1,3-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole is unique due to the combination of its bromomethyl and cyclobutyl groups, which confer specific reactivity and steric properties. This makes it a valuable compound for the synthesis of novel molecules and for studying the effects of these functional groups in various contexts .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

5-(bromomethyl)-2-cyclobutyl-1,3-oxazole

InChI

InChI=1S/C8H10BrNO/c9-4-7-5-10-8(11-7)6-2-1-3-6/h5-6H,1-4H2

InChI Key

NVUZLBVHHWSEAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=C(O2)CBr

Origin of Product

United States

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